![molecular formula C9H14N2S B2515136 4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole CAS No. 1521112-55-9](/img/structure/B2515136.png)
4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole
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Overview
Description
“4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole” is a chemical compound with the CAS Number: 1521112-55-9 . It has a molecular weight of 182.29 . The compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
“4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole” is a liquid at room temperature . It has a molecular weight of 182.29 .Scientific Research Applications
- Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .
- The compound’s structural features make it relevant for epigenetic studies. For instance, Lysine-specific demethylase 1 (LSD1) inhibitors, which play a role in cancer therapy, could potentially incorporate this scaffold .
- Researchers have performed structural analysis using FTIR, 1H, 13C NMR, and UV-Vis spectrometry, supported by computational spectral studies .
- The pyrrolidine-containing compound N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-ium-1-yl)methyl)benzenesulfonamide (a derivative) has been studied as a potential tyrosine kinase inhibitor .
- Related compounds with pyrrolidine rings have been detected in synthetic cathinones (e.g., 4F-3-methyl-α-PHP). These substances are of interest due to their psychoactive effects .
Medicinal Chemistry and Drug Discovery
Epigenetics and Cancer Research
Computational Chemistry and Spectroscopy
Tyrosine Kinase Inhibition
Emerging Psychoactive Compounds
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)4-8-2-3-10-5-8/h6,8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYKQHBMSLPRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole |
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